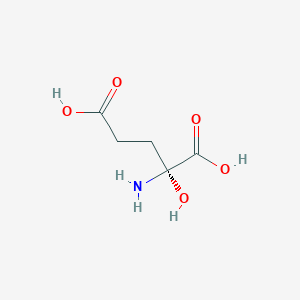

Glutamic acid,2-hydroxy-

Description

Overview of 2-HG as a Chiral Metabolite

2-HG is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers. frontiersin.orgresearchgate.netpnas.org This chirality arises from the presence of an asymmetric carbon atom at the C-2 position, to which the hydroxyl group is attached. frontiersin.org In biological systems, the specific three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with enzymes and other cellular components. Therefore, it is crucial to consider the distinct properties and functions of each enantiomer of 2-HG. pnas.org

Distinction Between Enantiomeric Forms: D-2-Hydroxyglutarate (D-2-HG) and L-2-Hydroxyglutarate (L-2-HG)

The two enantiomeric forms of 2-hydroxyglutarate are D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). portlandpress.comfrontiersin.org While they share the same chemical formula, their spatial arrangements are distinct, leading to different biological activities. portlandpress.compnas.org

Under normal physiological conditions, both D-2-HG and L-2-HG are present at low levels in cells and are considered byproducts of promiscuous enzyme activities. frontiersin.orgthe-innovation.org For instance, L-2-HG can be produced from α-KG by the enzymes malate (B86768) dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH), particularly under conditions of hypoxia or acidity. portlandpress.comresearchgate.netnih.gov The production of D-2-HG can occur through the action of enzymes like phosphoglycerate dehydrogenase (PHGDH). portlandpress.com The cell has specific enzymes, D-2-hydroxyglutarate dehydrogenase (D2HGDH) and L-2-hydroxyglutarate dehydrogenase (L2HGDH), to convert these enantiomers back to α-KG, thus maintaining their low concentrations. portlandpress.comnih.govoncotarget.com

The roles of D-2-HG and L-2-HG diverge significantly in pathological states. Elevated levels of D-2-HG are strongly associated with certain cancers, particularly gliomas and acute myeloid leukemia (AML), due to gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes. portlandpress.compnas.organnualreviews.org These mutated enzymes acquire a new function, converting α-KG to D-2-HG. mdpi.com In contrast, high levels of L-2-HG are characteristic of a rare inherited metabolic disorder known as L-2-hydroxyglutaric aciduria, which leads to severe neurological problems. mdpi.comhmdb.ca Accumulation of L-2-HG has also been observed in certain cancers, such as clear cell renal cell carcinoma, often due to the loss of the L2HGDH enzyme. frontiersin.orgnih.gov

Both enantiomers, when present at high concentrations, are considered oncometabolites because they can competitively inhibit α-KG-dependent dioxygenases. frontiersin.orgnih.gov These enzymes are crucial for various cellular processes, including epigenetic regulation through histone and DNA demethylation. frontiersin.orgnih.gov By interfering with these processes, both D-2-HG and L-2-HG can contribute to tumorigenesis. portlandpress.comnih.gov However, L-2-HG is generally considered a more potent inhibitor of these enzymes than D-2-HG. frontiersin.orgnih.gov

Comparison of D-2-HG and L-2-HG

| Feature | D-2-Hydroxyglutarate (D-2-HG) | L-2-Hydroxyglutarate (L-2-HG) |

|---|---|---|

| Primary Associated Pathology | IDH-mutant cancers (e.g., glioma, AML) portlandpress.compnas.organnualreviews.org | L-2-hydroxyglutaric aciduria, clear cell renal cell carcinoma frontiersin.orgmdpi.comhmdb.canih.gov |

| Primary Mechanism of Pathological Accumulation | Gain-of-function mutations in IDH1/IDH2 enzymes portlandpress.commdpi.com | Loss-of-function of L2HGDH enzyme, promiscuous enzyme activity under hypoxia/acidity portlandpress.comfrontiersin.orgresearchgate.netnih.govnih.gov |

| Effect on α-KG-Dependent Dioxygenases | Competitive inhibitor nih.gov | Competitive inhibitor, generally more potent than D-2-HG frontiersin.orgnih.gov |

Historical Context of 2-HG Research in Metabolic Studies

The metabolite 2-hydroxyglutarate was first described in the late 19th and early 20th centuries. mdpi.comnih.gov For a long time, it was considered a minor metabolite with no clear physiological purpose. portlandpress.comthe-innovation.org The discovery of 2-hydroxyglutaric acidurias in 1980, rare and severe inherited metabolic disorders characterized by the accumulation of either D-2-HG or L-2-HG, marked a turning point in the understanding of this compound. portlandpress.commdpi.com These conditions demonstrated that high levels of 2-HG could have catastrophic effects on human development, particularly neurological function. portlandpress.comnih.gov

A major breakthrough in 2-HG research came in 2008 and 2009 with the discovery of frequent mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes in certain types of cancers, including gliomas and acute myeloid leukemia. frontiersin.orgnih.gov Subsequent research revealed that these mutations led to the massive production and accumulation of D-2-HG, which was then termed an "oncometabolite" due to its role in driving cancer development. annualreviews.orgmdpi.com This discovery linked a fundamental metabolic pathway to the epigenetic dysregulation that underlies cancer, opening up new avenues for research and therapeutic development. annualreviews.org The finding that L-2-HG also accumulates in certain cancers and acts as an oncometabolite further solidified the importance of 2-HG in oncology. frontiersin.orgnih.gov

Key Milestones in 2-HG Research

| Year | Discovery | Significance |

|---|---|---|

| 1980 | Identification of D- and L-2-hydroxyglutaric acidurias portlandpress.commdpi.com | Established the pathological consequences of high 2-HG levels. portlandpress.com |

| 2008-2009 | Discovery of IDH1 and IDH2 mutations in cancers frontiersin.orgnih.gov | Linked a metabolic enzyme to cancer and led to the concept of oncometabolites. annualreviews.org |

| 2010 | Demonstration that mutant IDH produces D-2-HG sigmaaldrich.com | Elucidated the biochemical consequence of IDH mutations. |

| 2011 | 2-HG shown to be a competitive inhibitor of α-KG-dependent dioxygenases frontiersin.orgnih.gov | Explained the mechanism by which 2-HG drives epigenetic changes in cancer. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C5H9NO5 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(2R)-2-amino-2-hydroxypentanedioic acid |

InChI |

InChI=1S/C5H9NO5/c6-5(11,4(9)10)2-1-3(7)8/h11H,1-2,6H2,(H,7,8)(H,9,10)/t5-/m1/s1 |

InChI Key |

GXSDWXSYZHGBBO-RXMQYKEDSA-N |

Isomeric SMILES |

C(C[C@@](C(=O)O)(N)O)C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)(N)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Hg Enantiomers

D-2-Hydroxyglutarate (D-2-HG) Production

The production of D-2-HG is most notably associated with mutations in the isocitrate dehydrogenase enzymes, but alternative pathways also contribute to its formation.

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are a primary driver of elevated D-2-HG levels in various cancers. portlandpress.comdovepress.comnih.gov These mutations are considered a "driver" genetic event in the development of certain tumors, including gliomas. bohrium.com

Wild-type IDH1 and IDH2 enzymes catalyze the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key component of the Krebs cycle. dovepress.comamegroups.org However, specific point mutations in the active sites of these enzymes, such as at arginine 132 (R132) in IDH1 and arginine 140 (R140) or arginine 172 (R172) in IDH2, lead to a "neomorphic" or new function. portlandpress.combohrium.comresearchgate.net This novel activity is the reduction of α-KG to D-2-HG. dovepress.combohrium.comresearchgate.net This process is so efficient that D-2-HG can accumulate to concentrations of 10 to 30 mM in tumors with these mutations. nih.gov

The mutant IDH enzyme forms a heterodimer with a wild-type monomer to carry out this neomorphic activity. researchgate.netnih.gov Interestingly, a homodimer composed of two mutant IDH monomers is not catalytically active. nih.gov The presence of the wild-type allele is crucial as it supplies the α-KG substrate for the mutant enzyme. amegroups.orgjci.org

| Feature | Wild-Type IDH1/2 | Mutant IDH1/2 |

|---|---|---|

| Primary Function | Converts isocitrate to α-ketoglutarate | Converts α-ketoglutarate to D-2-hydroxyglutarate |

| Enzyme Activity | Oxidative decarboxylation | Neomorphic reduction |

| Cofactor Usage | Produces NADPH | Consumes NADPH |

| End Product | α-Ketoglutarate | D-2-Hydroxyglutarate |

| Cellular Location | Cytoplasm and peroxisomes (IDH1), Mitochondria (IDH2) | Same as wild-type |

The fundamental shift in mutant IDH's function is the conversion of α-KG to D-2-HG. dovepress.comthe-innovation.org This reaction consumes NADPH, a critical cellular reductant. dovepress.comresearchgate.netmdpi.com The accumulation of D-2-HG is a hallmark of cancers with IDH mutations, with levels reaching up to 100 times higher than in cells with wild-type IDH. amegroups.orgmdpi.comaacrjournals.org This oncometabolite, D-2-HG, is structurally similar to α-KG, differing only by a hydroxyl group instead of a ketone at the second carbon position. portlandpress.commdpi.com

Mutations in the catalytic arginine residues of IDH1 and IDH2 alter the enzyme's active site. portlandpress.combohrium.com This change decreases the affinity for its normal substrate, isocitrate, and confers a new ability to bind α-KG and facilitate its reduction to D-2-HG. bohrium.com The mutant enzyme exhibits an increased preference for NADPH as a cofactor for this reductive reaction. bohrium.com The reaction is irreversible, leading to a significant build-up of D-2-HG in the cell. researchgate.net

While mutant IDH is a major source of D-2-HG, other enzymes can also contribute to its production.

Phosphoglycerate dehydrogenase (PHGDH) is the first and rate-limiting enzyme in the serine biosynthesis pathway, typically catalyzing the oxidation of 3-phosphoglycerate. portlandpress.comnih.govijbs.com However, it has been shown that PHGDH can also catalyze the NADH-dependent reduction of α-ketoglutarate to D-2-HG. nih.govacs.org This activity is considered promiscuous or a "side reaction". nih.govpnas.org

In certain cancers, such as breast cancer and melanoma, where the PHGDH gene is amplified, the resulting overexpression of the enzyme can lead to a 2- to 4-fold increase in D-2-HG levels. portlandpress.comnih.gov This provides a mechanism for elevated D-2-HG in tumors that lack IDH mutations. nih.govacs.org Knockdown of PHGDH in cancer cell lines with amplified PHGDH has been shown to decrease cellular 2-HG levels by approximately 50%. nih.gov

| Pathway | Enzyme | Mechanism | Cellular Context | Magnitude of D-2-HG Increase |

|---|---|---|---|---|

| Primary Pathway | Mutant IDH1/2 | Neomorphic reduction of α-KG | Cancers with IDH1/2 mutations (e.g., glioma, AML) | High (up to 100-fold or more) |

| Alternative Pathway | Phosphoglycerate Dehydrogenase (PHGDH) | Promiscuous NADH-dependent reduction of α-KG | Cancers with PHGDH amplification (e.g., breast cancer, melanoma) | Moderate (2- to 4-fold) |

Alternative Pathways for D-2-HG Formation

Production from L-Glutamate Degradation in Specific Microorganisms

In certain anaerobic bacteria, the degradation of L-glutamate proceeds via the hydroxyglutarate pathway, leading to the formation of 2-hydroxyglutarate. This pathway is one of two primary routes for glutamate (B1630785) fermentation in these organisms, the other being the methylaspartate pathway. nih.gov

Microorganisms such as Acidaminococcus fermentans, Peptostreptococcus asaccharolyticus, Fusobacterium nucleatum, and Clostridium microsporum utilize the hydroxyglutarate pathway for glutamate fermentation. nih.govresearchgate.net A key enzyme in this pathway is 2-hydroxyglutarate dehydrogenase, which is found at high levels in organisms that use this metabolic route. nih.gov The pathway involves the conversion of glutamate to α-ketoglutarate, which is then reduced to 2-hydroxyglutarate. Subsequent steps lead to the formation of acetate (B1210297), butyrate, carbon dioxide, and ammonia. nih.gov

| Microorganism | Pathway of Glutamate Fermentation | Key Enzyme |

| Acidaminococcus fermentans | Hydroxyglutarate Pathway | 2-Hydroxyglutarate Dehydrogenase |

| Peptostreptococcus asaccharolyticus | Hydroxyglutarate Pathway | 2-Hydroxyglutarate Dehydrogenase |

| Fusobacterium nucleatum | Hydroxyglutarate Pathway | 2-Hydroxyglutarate Dehydrogenase |

| Clostridium microsporum | Hydroxyglutarate Pathway | 2-Hydroxyglutarate Dehydrogenase |

| Clostridium tetanomorphum | Methylaspartate Pathway | 3-Methylaspartase |

Role in Propionyl-CoA Catabolism Pathways

The 2-hydroxyglutarate pathway serves as a detoxification mechanism for propionyl-CoA, a toxic metabolic intermediate that arises from the breakdown of odd-chain fatty acids and certain amino acids. the-innovation.orgnih.gov This detoxification strategy has been identified in organisms like Escherichia coli. the-innovation.org

The central enzyme in this pathway is 2-HG synthase, which catalyzes the condensation of propionyl-CoA and glyoxylate (B1226380) to form 2-hydroxyglutarate. the-innovation.org Although the gene encoding this synthase and the specific enantiomer of 2-HG produced were not initially identified, evidence suggests the product is likely the D-enantiomer. the-innovation.org In Arabidopsis thaliana, the gene for D-2-hydroxyglutarate dehydrogenase (D2HGDH) is co-expressed with enzymes involved in the degradation of branched-chain amino acids and β-oxidation of odd-chain fatty acids, processes that generate propionyl-CoA. the-innovation.orguniprot.org This suggests a functional link between propionyl-CoA metabolism and D-2-HG.

Production by Transhydrogenases and its Thermodynamic Coupling

D-2-hydroxyglutarate production is coupled to certain dehydrogenation reactions by enzymes acting as transhydrogenases. This coupling facilitates thermodynamically unfavorable, yet necessary, metabolic reactions. the-innovation.orgthe-innovation.org

Several enzymes, including phosphoglycerate dehydrogenase (PHGDH), PdxB, hydroxyacid-oxoacid transhydrogenase (HOT), and WbpB, exhibit this transhydrogenase activity. the-innovation.org These enzymes have a high affinity for NAD(P)H. After they catalyze a dehydrogenation reaction, the resulting NAD(P)H remains bound to the enzyme. The reduction of α-ketoglutarate (2-KG) to D-2-HG, a thermodynamically favorable reaction (ΔrG′°obs = -28.5 kJ/mol), is then used to oxidize the bound NAD(P)H to NAD(P)⁺, allowing the enzyme to proceed with the next catalytic cycle. the-innovation.org This mechanism effectively uses the free energy of D-2-HG formation to drive otherwise unfavorable dehydrogenation reactions, such as those in L-serine biosynthesis and pyridoxal (B1214274) 5'-phosphate (PLP) generation. the-innovation.orgpnas.orgresearchgate.net

For instance, in bacterial L-serine biosynthesis, SerA (a PHGDH homolog) couples the thermodynamically unfavorable dehydrogenation of D-3-phosphoglycerate with the favorable reduction of 2-KG to D-2-HG. pnas.orgnih.gov This coupling overcomes the thermodynamic barrier of the initial step in serine synthesis. pnas.orgresearchgate.net

| Enzyme (Transhydrogenase) | Metabolic Pathway Driven | Thermodynamic Principle |

| PHGDH (SerA) | L-Serine Biosynthesis | Couples unfavorable D-3-PG oxidation to favorable D-2-HG production from 2-KG. the-innovation.orgpnas.org |

| PdxB | Pyridoxal 5'-phosphate (PLP) Biosynthesis | Utilizes D-2-HG production to drive necessary dehydrogenation steps. the-innovation.org |

| HOT | γ-Hydroxybutyrate (GHB) Catabolism | Facilitates the conversion of GHB by coupling to D-2-HG synthesis. the-innovation.org |

| WbpB | Lipopolysaccharide (LPS) Biosynthesis | Drives an unfavorable dehydrogenation reaction required for LPS synthesis. the-innovation.org |

L-2-Hydroxyglutarate (L-2-HG) Production

Promiscuous Activities of Metabolic Enzymes

The synthesis of L-2-hydroxyglutarate is largely attributed to the "promiscuous" or non-canonical activity of several key metabolic enzymes that normally participate in central carbon metabolism. nih.govfrontiersin.org Under specific cellular conditions, these enzymes can utilize α-ketoglutarate as an alternative substrate, reducing it to L-2-HG. nih.govportlandpress.com

Lactate (B86563) dehydrogenase (LDH), particularly the LDHA isoform, is a major contributor to L-2-HG production. nih.govportlandpress.com While its canonical function is the reversible conversion of pyruvate (B1213749) to lactate, LDH can promiscuously reduce α-ketoglutarate to L-2-HG. nih.govpnas.org This activity is significantly enhanced under conditions of hypoxia and acidosis (low pH). nih.govportlandpress.comdntb.gov.ua

Genetic evidence has implicated LDH in hypoxia-induced L-2-HG accumulation, and studies with purified LDH enzymes have confirmed their direct catalytic role. nih.gov The testis-specific isoform, LDHC, has also been shown to synthesize L-2-HG. researchgate.netresearchgate.net The increased rate of L-2-HG synthesis by LDH under hypoxic conditions is linked to the upregulation of LDHA expression. portlandpress.com Mechanistically, acidic pH promotes a protonated form of α-ketoglutarate that binds more effectively to the active site of LDHA, thereby enhancing its reduction to L-2-HG. nih.gov

Malate (B86768) dehydrogenase (MDH), in both its cytosolic (MDH1) and mitochondrial (MDH2) isoforms, also exhibits promiscuous activity, catalyzing the reduction of α-ketoglutarate to L-2-HG. nih.govportlandpress.comnih.gov Similar to LDH, this non-canonical function is more pronounced under hypoxic and acidic conditions. portlandpress.comdntb.gov.ua

Both LDH and MDH are structurally related and catalyze similar redox reactions. portlandpress.com Purified MDH1 and MDH2 have been shown to stereospecifically produce L-2-HG from α-ketoglutarate. nih.gov While MDH's primary role is the interconversion of malate and oxaloacetate, its ability to produce L-2-HG contributes to the cellular pool of this metabolite, particularly when its canonical substrates are limited or when cellular conditions favor the binding of α-ketoglutarate. frontiersin.org The relative contribution of LDH and MDH to L-2-HG production can vary depending on the cell type and the specific metabolic state. nih.gov

| Enzyme | Isoform(s) | Canonical Reaction | Promiscuous Reaction | Conditions Favoring Promiscuity |

| Lactate Dehydrogenase | LDHA, LDHC | Pyruvate ⇌ Lactate | α-Ketoglutarate → L-2-Hydroxyglutarate | Hypoxia, Acidosis. nih.govportlandpress.comresearchgate.net |

| Malate Dehydrogenase | MDH1, MDH2 | Malate ⇌ Oxaloacetate | α-Ketoglutarate → L-2-Hydroxyglutarate | Hypoxia, Acidosis. nih.govportlandpress.comnih.gov |

Subcellular Localization of L-2-HG Generating Enzymes

The synthesis of L-2-HG via promiscuous enzyme activity is not confined to a single cellular compartment but occurs in both the cytoplasm and the mitochondria. frontiersin.orgresearchgate.net This is due to the distinct subcellular localizations of the different isoforms of lactate dehydrogenase and malate dehydrogenase. nih.gov

Cytoplasm: L-2-HG is generated in the cytoplasm primarily by the promiscuous actions of Lactate Dehydrogenase A (LDHA) and Malate Dehydrogenase 1 (MDH1). frontiersin.orgresearchgate.netnih.govmedlink.com These enzymes' canonical roles are central to glycolysis and the malate-aspartate shuttle, respectively.

Mitochondria: Within the mitochondrial matrix, Malate Dehydrogenase 2 (MDH2) is the key enzyme responsible for producing L-2-HG from α-KG. frontiersin.orgresearchgate.netmedlink.com MDH2 is a core component of the tricarboxylic acid (TCA) cycle. Some research suggests that MDH2 may be the primary producer of L-2-HG, given the high abundance of its substrate, α-KG, within the mitochondrial matrix. portlandpress.com

Conversely, the catabolism of L-2-HG is exclusively mitochondrial. The enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which oxidizes L-2-HG back to α-KG, is localized to the inner mitochondrial membrane. nih.govwikipedia.orgpnas.orgmedlineplus.gov This compartmentalization means that any L-2-HG produced in the cytoplasm must be transported into the mitochondria for degradation.

| Enzyme | Subcellular Location | Metabolic Role | References |

|---|---|---|---|

| Lactate Dehydrogenase A (LDHA) | Cytoplasm | Promiscuous generation of L-2-HG from α-KG. | frontiersin.orgresearchgate.netmedlink.com |

| Malate Dehydrogenase 1 (MDH1) | Cytoplasm | Promiscuous generation of L-2-HG from α-KG. | frontiersin.orgresearchgate.netmedlink.com |

| Malate Dehydrogenase 2 (MDH2) | Mitochondria | Promiscuous generation of L-2-HG from α-KG. | frontiersin.orgresearchgate.netmedlink.com |

| L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | Mitochondria (Inner Membrane) | Degradation (oxidation) of L-2-HG to α-KG. | nih.govwikipedia.orgpnas.org |

Catabolism and Clearance Mechanisms of 2 Hg Enantiomers

D-2-Hydroxyglutarate (D-2-HG) Degradation

The primary mechanism for the breakdown of D-2-HG in mammals is its conversion back to a key intermediate of the tricarboxylic acid (TCA) cycle, α-ketoglutarate (α-KG). This reaction is predominantly carried out by a specific mitochondrial enzyme, with alternative, less characterized pathways also proposed.

The key enzyme responsible for D-2-HG catabolism is D-2-hydroxyglutarate dehydrogenase (D2HGDH). the-innovation.org This enzyme acts as a crucial "metabolite repair" enzyme, preventing the accumulation of D-2-HG produced through various metabolic side reactions. the-innovation.org A deficiency in functional D2HGDH leads to the accumulation of D-2-HG, which can be toxic to cells, particularly brain cells. medlineplus.gov

The primary function of D2HGDH is to catalyze the irreversible oxidation of D-2-hydroxyglutarate to α-ketoglutarate (also known as 2-ketoglutarate). medlineplus.govuniprot.orgmedlink.com This conversion reintegrates the carbon skeleton of D-2-HG into mainstream cellular metabolism, as α-ketoglutarate is a central component of the TCA cycle. medlineplus.govnih.gov By converting D-2-HG to α-KG, D2HGDH not only detoxifies the cell from excess D-2-HG but also replenishes the pool of a vital metabolic intermediate. nih.gov The enzyme is most active in the liver and kidney, but also functions in the heart and brain. wikipedia.orggenecards.org Besides D-2-HG, D2HGDH can also catalyze the oxidation of other D-2-hydroxy acids, such as D-malate and D-lactate. uniprot.org

D2HGDH is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. uniprot.orgwikipedia.orgfrontiersin.org It belongs to the FAD-binding oxidoreductase/transferase type 4 family. genecards.org In the enzymatic reaction, D-2-HG is oxidized to α-KG, and the electrons removed from D-2-HG are transferred to FAD, reducing it to FADH₂. frontiersin.org This FAD cofactor is typically tightly bound to the enzyme. nih.gov The reoxidation of FADH₂ is necessary for the enzyme's catalytic cycle to continue.

D2HGDH is localized within the mitochondria, the primary sites of cellular respiration and energy production. medlineplus.govmedlink.comwikipedia.orggenecards.org This specific subcellular location is critical for its function. By producing α-ketoglutarate directly within the mitochondrial matrix, D2HGDH ensures that the product can immediately enter the TCA cycle. medlineplus.govwikipedia.org This localization functionally links D-2-HG catabolism to central carbon metabolism and energy production. medlineplus.gov The mitochondrial placement of D2HGDH also has implications for regulating the cellular α-KG pool, which in turn can influence the activity of numerous α-KG-dependent dioxygenases that play roles in epigenetic regulation and cellular signaling. nih.gov

| Property | Description | References |

|---|---|---|

| Gene | D2HGDH | medlineplus.govwikipedia.orggenecards.org |

| Enzyme Name | D-2-Hydroxyglutarate Dehydrogenase | medlineplus.govuniprot.org |

| Reaction Catalyzed | D-2-hydroxyglutarate → α-ketoglutarate | medlineplus.govuniprot.orgmedlink.com |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | uniprot.orgwikipedia.orgfrontiersin.org |

| Subcellular Location | Mitochondria | medlineplus.govmedlink.comwikipedia.org |

| Primary Function | Metabolite repair and detoxification of D-2-HG | the-innovation.org |

While the oxidation of D-2-HG to α-ketoglutarate by D2HGDH is the principal catabolic route, other metabolic fates for D-2-HG have been proposed.

An alternative pathway for the catabolism of 2-HG has been suggested, involving its decarboxylation to form succinic semialdehyde. the-innovation.orgthe-innovation.org This proposed pathway suggests that 2-HG, particularly that produced from propionyl-CoA metabolism, could be decarboxylated, and the resulting succinic semialdehyde would then be further oxidized to succinate (B1194679), another TCA cycle intermediate. the-innovation.orgthe-innovation.org This route represents a different mechanism for channeling the carbon atoms of 2-HG back into central metabolism.

| Pathway | Enzyme | Reactant | Product | Description | References |

|---|---|---|---|---|---|

| Primary Degradation | D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) | D-2-Hydroxyglutarate | α-Ketoglutarate | The main FAD-dependent mitochondrial pathway for D-2-HG catabolism. | medlineplus.govuniprot.orgmedlink.comfrontiersin.org |

| Alternative Pathway (Proposed) | Not fully characterized | 2-Hydroxyglutarate | Succinic Semialdehyde | A proposed decarboxylation reaction, potentially for 2-HG derived from specific metabolic sources like propionyl-CoA. | the-innovation.orgthe-innovation.org |

Alternative Catabolic Pathways for D-2-HG

Isomerization to Citramalate (B1227619)

Beyond its well-known oxidation to α-ketoglutarate, D-2-hydroxyglutarate (D-2-HG) can be catabolized through alternative pathways, one of which is its isomerization to citramalate the-innovation.orgthe-innovation.org. Following this conversion, citramalate can be further metabolized by being cleaved into pyruvate (B1213749) and acetate (B1210297) the-innovation.orgthe-innovation.org. This pathway represents another route for the clearance of D-2-HG, channeling it into central carbon metabolism. The pyruvate generated from this process can subsequently be reduced to lactate (B86563) the-innovation.orgthe-innovation.org. While the synthesis of citramalate from pyruvate and acetyl-CoA is well-documented in various organisms, including bacteria and plants, for the biosynthesis of amino acids like isoleucine, its formation from 2-HG highlights a distinct catabolic function researchgate.netpnas.orgpnas.orgnih.gov.

Link to Lysine (B10760008) Catabolism

The metabolism of D-2-HG has been connected to the catabolism of the amino acid lysine. In plants such as Arabidopsis thaliana, metabolic analyses have indicated that D-2-HG likely originates from the breakdown of lysine. Studies using loss-of-function mutants in the D-2-hydroxyglutarate dehydrogenase (D-2HGDH) enzyme showed an accumulation of D-2-HG, suggesting that D-2HGDH plays a role in metabolizing D-2-HG derived from lysine, particularly under conditions of carbon starvation or senescence. In bacteria, a widespread lysine degradation pathway has been identified that proceeds via glutarate and L-2-hydroxyglutarate, which is then converted to α-ketoglutarate. While this pathway involves the L-enantiomer, it underscores the broader connection between hydroxyglutarates and lysine metabolism across different biological kingdoms.

D-2-Hydroxyglutarate-Pyruvate Transhydrogenase Activity

In the yeast Saccharomyces cerevisiae, a key enzyme responsible for the degradation of D-2-HG is a cytosolic D-2-hydroxyglutarate-pyruvate transhydrogenase. This FAD-dependent enzyme, encoded by the DLD3 gene, catalyzes the oxidation of D-2-HG to α-ketoglutarate. Uniquely, this reaction is coupled with the concomitant reduction of pyruvate to D-lactate, qualifying the enzyme as a transhydrogenase rather than a simple dehydrogenase. This mechanism effectively links the metabolism of D-2-HG to the shuttling of reducing equivalents in the cytosol. A mitochondrial homolog, Dld2, also oxidizes D-2-HG but the cytosolic Dld3-mediated transhydrogenase activity represents the main degradation pathway in yeast.

| Enzyme/Pathway | Reaction | Organism/Context | Key Finding |

|---|---|---|---|

| Isomerization Pathway | D-2-Hydroxyglutarate → Citramalate → Pyruvate + Acetate | General Catabolism | Alternative clearance route for D-2-HG the-innovation.orgthe-innovation.org. |

| D-2-Hydroxyglutarate Dehydrogenase (D-2HGDH) | D-2-Hydroxyglutarate → α-Ketoglutarate | Plants (A. thaliana) | Metabolizes D-2-HG derived from lysine catabolism. |

| D-2-Hydroxyglutarate-Pyruvate Transhydrogenase (Dld3) | D-2-HG + Pyruvate → α-Ketoglutarate + D-Lactate | Yeast (S. cerevisiae) | Couples D-2-HG oxidation to pyruvate reduction. |

L-2-Hydroxyglutarate (L-2-HG) Degradation

Role of L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)

The primary enzyme responsible for the catabolism of L-2-hydroxyglutarate (L-2-HG) in mammals and other organisms is L-2-hydroxyglutarate dehydrogenase (L2HGDH). This enzyme is critical for maintaining low physiological concentrations of L-2-HG. L2HGDH is localized to the inner mitochondrial membrane and functions as a "metabolite repair" enzyme, preventing the accumulation of L-2-HG, which can be produced through the promiscuous action of other enzymes like malate (B86768) dehydrogenase. A deficiency in L2HGDH activity, caused by mutations in the L2HGDH gene, leads to the rare neurometabolic disorder L-2-hydroxyglutaric aciduria, characterized by a toxic buildup of L-2-HG.

The sole known function of L2HGDH is to catalyze the specific oxidation of L-2-HG back to α-ketoglutarate (also known as 2-oxoglutarate). This reaction is essential as it converts L-2-HG, a potentially toxic metabolite, into a key intermediate of the tricarboxylic acid (TCA) cycle. By regenerating α-ketoglutarate, L2HGDH allows this crucial metabolite to re-enter central metabolic pathways for energy production or biosynthesis. The reaction is considered irreversible under physiological conditions.

L2HGDH belongs to the family of flavin adenine dinucleotide (FAD)-dependent oxidoreductases. The enzyme utilizes FAD as a cofactor to facilitate the oxidation of L-2-HG. During the catalytic cycle, a hydride ion is transferred from the C2 atom of L-2-HG to the N5 atom of the FAD molecule. This results in the formation of the product, α-ketoglutarate, and reduced FAD (FADH₂). Following the release of α-ketoglutarate, the reduced FADH₂ is re-oxidized by an electron acceptor, regenerating the enzyme for the next catalytic cycle. The FAD cofactor is non-covalently bound to the enzyme and is essential for its catalytic activity.

| Feature | Description | Significance |

|---|---|---|

| Function | Catalyzes the oxidation of L-2-hydroxyglutarate to α-ketoglutarate. | Prevents toxic accumulation of L-2-HG; "metabolite repair" portlandpress.com. |

| Cofactor | Flavin Adenine Dinucleotide (FAD). | Essential for the enzyme's oxidoreductase activity. |

| Subcellular Location | Mitochondrial inner membrane. | Integrates L-2-HG catabolism with mitochondrial metabolism (TCA cycle). |

| Clinical Relevance | Mutations in the L2HGDH gene cause L-2-hydroxyglutaric aciduria. | Demonstrates the critical role of the enzyme in human health. |

Subcellular Localization and Functional Implications

The production and degradation of the two enantiomers of 2-hydroxyglutarate (2-HG), L-2-HG and D-2-HG, occur in distinct subcellular compartments, which is critical to their functional implications. The primary sites of 2-HG metabolism are the cytoplasm and mitochondria. frontiersin.org

The enzymes responsible for the degradation of 2-HG, L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH), are both located within the mitochondria. medlineplus.govwikipedia.orgnih.gov Specifically, L2HGDH is associated with the mitochondrial membrane, while D2HGDH is found in the mitochondrial matrix. wikipedia.orgnih.gov These enzymes convert their respective substrates, L-2-HG and D-2-HG, back into α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle. medlineplus.govnih.gov

Conversely, the production of 2-HG can occur in both the cytoplasm and mitochondria. L-2-HG is primarily generated through the promiscuous activity of cytoplasmic enzymes like lactate dehydrogenase (LDHA) and malate dehydrogenase 1 (MDH1), as well as the mitochondrial malate dehydrogenase 2 (MDH2). frontiersin.orgbiorxiv.org These enzymes normally catalyze other reactions but can mistakenly reduce α-KG to L-2-HG. nih.gov In certain cancers with mutations in the isocitrate dehydrogenase (IDH) gene, large amounts of D-2-HG are produced from α-KG by the mutant IDH1 enzyme in the cytoplasm or the mutant IDH2 enzyme in the mitochondria. unclineberger.org

Some metabolic enzymes have also been observed to translocate to the nucleus. biorxiv.org The presence of 2-HG in the nucleus has significant functional consequences due to its structural similarity to α-KG. nih.gov Both L-2-HG and D-2-HG can act as competitive inhibitors of α-KG-dependent dioxygenases, a large family of enzymes that includes histone demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. nih.govunclineberger.org By inhibiting these enzymes, 2-HG can induce widespread changes in the epigenetic landscape, leading to hypermethylation of both DNA and histones. frontiersin.orgnih.gov These epigenetic alterations can disrupt normal gene expression, impair DNA repair processes, and block cellular differentiation, ultimately contributing to tumorigenesis. nih.govnih.gov

| Metabolite/Enzyme | Primary Subcellular Localization | Associated Process |

| L-2-Hydroxyglutarate (L-2-HG) | Cytoplasm, Mitochondria | Production via promiscuous enzyme activity |

| D-2-Hydroxyglutarate (D-2-HG) | Cytoplasm, Mitochondria | Production via mutant IDH1/2 activity |

| L2HGDH | Mitochondria (inner membrane) | Catabolism (repair) of L-2-HG |

| D2HGDH | Mitochondria (matrix) | Catabolism of D-2-HG |

| α-KG-dependent dioxygenases | Nucleus, Cytoplasm | Epigenetic regulation, DNA repair (inhibited by 2-HG) |

Concept of "Metabolite Repair" for L-2-HG

The concept of "metabolite repair" describes a cellular quality control mechanism that eliminates potentially toxic or useless metabolites that are inadvertently formed by the promiscuous, or side, activities of metabolic enzymes. nih.govresearchgate.net L-2-hydroxyglutarate is considered a prime example of such a metabolite, and its clearance is a crucial housekeeping function. nih.gov

L-2-HG has no known physiological function in eukaryotes. nih.govresearchgate.net Its formation is not the result of a dedicated metabolic pathway but rather an error of metabolism. Enzymes such as mitochondrial L-malate dehydrogenase (mMDH) and lactate dehydrogenase (LDH), whose primary substrates are oxaloacetate and pyruvate, respectively, can promiscuously act on α-ketoglutarate. nih.govbiologists.com Although this side reaction occurs at a very low rate, the high activity and abundance of these enzymes can lead to a significant accumulation of L-2-HG if left unchecked. nih.gov The accumulation of L-2-HG is toxic, particularly to the brain, and can lead to a severe neurometabolic disorder known as L-2-hydroxyglutaric aciduria. nih.gov

To prevent this toxicity, cells possess a dedicated "repair" enzyme: L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.gov This mitochondrial enzyme efficiently and irreversibly oxidizes the "damaged" L-2-HG metabolite back to the essential TCA cycle intermediate, α-ketoglutarate. nih.gov Therefore, L2HGDH functions as a "house-cleaning" enzyme, correcting the errors of other promiscuous enzymes and preventing the harmful buildup of L-2-HG. nih.gov The deficiency of this single repair enzyme is the direct cause of L-2-hydroxyglutaric aciduria, highlighting the critical importance of the metabolite repair system in maintaining cellular health. nih.govnih.gov

| Enzyme | Primary Function | Promiscuous Substrate | Damaged Metabolite Product | Repair Enzyme |

| L-Malate Dehydrogenase (MDH) | Converts L-malate to oxaloacetate | α-Ketoglutarate | L-2-Hydroxyglutarate | L2HGDH |

| Lactate Dehydrogenase (LDH) | Converts lactate to pyruvate | α-Ketoglutarate | L-2-Hydroxyglutarate | L2HGDH |

Molecular Mechanisms of 2 Hg Action

Inhibition of α-Ketoglutarate-Dependent Dioxygenases (α-KGDDs)

2-HG has been identified as a competitive inhibitor of numerous α-KG-dependent dioxygenases. nih.gov These enzymes play crucial roles in a wide array of cellular processes, including epigenetic regulation and hypoxia sensing. nih.gov The accumulation of 2-HG, particularly the D-enantiomer (D-2-HG) in the context of certain cancers, leads to the dysregulation of these enzymatic pathways. nih.gov This interference with normal cellular function is a key aspect of its role as an oncometabolite.

Competitive Antagonism with α-KG

The inhibitory effect of 2-HG on α-KGDDs stems from its structural resemblance to α-ketoglutarate. frontiersin.orgnih.gov The primary difference between the two molecules is the substitution of a carbonyl group at the C2 position of α-KG with a hydroxyl group in 2-HG. nih.gov This similarity allows 2-HG to bind to the active site of α-KGDDs, effectively competing with the endogenous substrate, α-KG. nih.gov By occupying the same space as α-KG in the enzyme's active site, 2-HG prevents the normal catalytic activity of the enzyme. nih.gov This competitive inhibition has been demonstrated to be reversible, as increasing the concentration of α-KG can overcome the inhibitory effects of 2-HG. elifesciences.org

Differential Potencies of D-2-HG and L-2-HG Inhibition

Both enantiomers of 2-hydroxyglutarate, D-2-HG and L-2-HG, can inhibit α-KG-dependent dioxygenases. frontiersin.orgnih.gov However, studies have consistently shown that L-2-HG is a significantly more potent inhibitor of these enzymes than D-2-HG. frontiersin.orgnih.gov In some cases, L-2-HG has been found to be five to tenfold more potent than D-2-HG in inhibiting certain α-KGDDs. nih.gov The degree of inhibition can vary depending on the specific enzyme. For instance, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for D-2-HG on the histone demethylase JMJD2C is 79 ± 7 μM, whereas for the hypoxia-inducible factor (HIF) prolyl hydroxylase, it is much higher at 1,500 ± 400 μM, indicating weaker inhibition. frontiersin.org

Specific α-KGDD Targets

The inhibitory action of 2-HG extends to a variety of α-KGDDs, leading to significant downstream effects on cellular processes. Key targets include enzymes involved in DNA and histone demethylation, as well as those that regulate the cellular response to hypoxia.

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are α-KGDDs that play a critical role in DNA demethylation by oxidizing 5-methylcytosine (5mC). ashpublications.org Both D-2-HG and L-2-HG have been shown to inhibit the activity of TET enzymes. ashpublications.orgmdpi.com This inhibition leads to a decrease in the levels of 5-hydroxymethylcytosine (5hmC), a product of TET activity, and a corresponding increase in global DNA hypermethylation. nih.govelifesciences.org The inhibition of TET2 by 2-HG is considered a key mechanism contributing to the altered epigenetic landscape observed in certain cancers. nih.gov

The Jumonji-C (JmjC) domain-containing family of histone demethylases are another major class of α-KGDDs targeted by 2-HG. nih.govelifesciences.org These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histones, a key process in regulating gene expression. nih.gov 2-HG competitively inhibits various JmjC histone demethylases, including JMJD2A, KDM6A, and KDM4C, leading to histone hypermethylation. nih.govmdpi.comnih.gov For example, inhibition of JMJD2A by D-2-HG has an IC50 of 24 μM. nih.gov This disruption of histone methylation patterns can result in altered gene expression, contributing to cellular transformation. elifesciences.org

Prolyl Hydroxylase Domain (PHD) enzymes, also known as EGLN enzymes, are α-KGDDs that act as cellular oxygen sensors. nih.gov They regulate the stability of Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen levels. nih.gov Under normal oxygen conditions, PHDs hydroxylate HIF-α, targeting it for degradation. nih.gov Both enantiomers of 2-HG have been shown to inhibit PHDs, although L-2-HG is a more potent inhibitor. nih.gov The IC50 value for L-2-HG inhibition of PHDs is 419 ± 150 μM. frontiersin.org Inhibition of PHDs by 2-HG can lead to the stabilization of HIF-1α, even in the presence of oxygen, thereby activating hypoxia signaling pathways. nih.govfrontiersin.org

Interactive Data Tables

| Enzyme | Inhibitor | IC50 (μM) | Reference |

|---|---|---|---|

| JMJD2C | D-2-HG | 79 ± 7 | frontiersin.org |

| HIF Prolyl Hydroxylase | D-2-HG | 1,500 ± 400 | frontiersin.org |

| JMJD2A | D-2-HG | 24 | nih.gov |

| PHD | L-2-HG | 419 ± 150 | frontiersin.org |

Factor Inhibiting HIF (FIH)

Factor Inhibiting HIF (FIH) is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factor (HIF). Under normoxic conditions, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which in turn blocks the recruitment of transcriptional coactivators. elifesciences.orgmdpi.comjci.org This enzymatic reaction is dependent on oxygen, Fe(II), and α-ketoglutarate. jci.org

Both the R- and S-enantiomers of 2-hydroxyglutarate have been shown to inhibit 2-oxoglutarate-dependent oxygenases, including FIH. nih.govembopress.org However, the inhibition of HIF hydroxylases, such as FIH and prolyl hydroxylases (PHDs), by 2-HG is relatively weak compared to its effect on other α-KG-dependent enzymes like histone demethylases. nih.govembopress.org The half-maximal inhibitory concentration (IC50) for the R-form of 2-HG against HIF prolyl hydroxylase is reported to be over 5 mM. nih.govembopress.org Despite the weaker inhibition, the accumulation of R-2HG has the potential to modulate the transcriptional activity of the HIF pathway by interfering with asparagine hydroxylation, a direct function of FIH. nih.gov This suggests that at the high concentrations observed in some pathologies, 2-HG can indeed impact FIH activity.

AlkB Homolog (ALKBH) DNA Repair Enzymes (ALKBH2/3)

The AlkB homolog (ALKBH) family of proteins, specifically ALKBH2 and ALKBH3, are crucial DNA repair enzymes that are also α-KG-dependent dioxygenases. nih.govnih.gov Both D- and L-2-hydroxyglutarate have been found to significantly inhibit the activity of ALKBH2 and ALKBH3. nih.govnih.gov This inhibition is competitive with respect to α-ketoglutarate. nih.gov

The inhibitory effect of 2-HG on these DNA repair enzymes is significant at pathologically relevant concentrations. nih.govnih.gov Detailed kinetic analyses have shown that D-2HG can inhibit ALKBH2 and ALKBH3 activity by 73–88%, while L-2HG can cause 31–58% inhibition under such conditions. nih.govnih.gov The IC50 value for D-2HG against ALKBH2 has been reported to be 0.424 mM, and for ALKBH3, it is 3.09 mM. unclineberger.org The inhibition of ALKBH2 and ALKBH3 by 2-HG can lead to an accumulation of DNA damage, which may contribute to an increased mutation rate and the progression of tumors. nih.gov

| Enzyme | Inhibitor | Inhibition Type | IC50 Value | Pathologically Relevant Inhibition |

|---|---|---|---|---|

| ALKBH2 | D-2-Hydroxyglutarate | Competitive with α-KG | 0.424 mM | 73-88% |

| ALKBH3 | D-2-Hydroxyglutarate | Competitive with α-KG | 3.09 mM | 73-88% |

| ALKBH2/3 | L-2-Hydroxyglutarate | Competitive with α-KG | Not specified | 31-58% |

Fat Mass and Obesity-associated Protein (FTO) RNA Demethylase

The fat mass and obesity-associated protein (FTO) is an α-KG-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) on RNA. nih.govaacrjournals.org R-2-hydroxyglutarate has been identified as a direct inhibitor of FTO. nih.govaacrjournals.org The binding of R-2HG to FTO competitively inhibits its enzymatic activity, leading to an increase in global m6A RNA modification. aacrjournals.org

This inhibition of FTO by R-2HG has been shown to have anti-tumor effects in leukemia and glioma. nih.govaacrjournals.orgnih.gov The increased m6A levels resulting from FTO inhibition can decrease the stability of transcripts for oncogenes such as MYC and CEBPA, leading to their reduced expression. nih.govaacrjournals.org

Collagen Hydroxylase

Collagen prolyl and lysyl hydroxylases are α-KG-dependent dioxygenases essential for the proper maturation and stability of collagen. nih.gov D-2-hydroxyglutarate has been shown to block the prolyl-hydroxylation of collagen, which results in defects in collagen maturation and basement membrane function. nih.gov This indicates an inhibitory effect of 2-HG on collagen prolyl 4-hydroxylases. nih.gov Studies using structural analogues of 2-oxoglutarate have also demonstrated competitive inhibition of various collagen hydroxylases. nih.gov

Epigenetic Regulation by 2-HG

The inhibition of α-KG-dependent dioxygenases by 2-HG has profound consequences for epigenetic regulation, primarily through the alteration of DNA and histone methylation patterns.

DNA Hypermethylation and Hypomethylation Patterns

The ten-eleven translocation (TET) family of enzymes (TET1, TET2, and TET3) are α-KG-dependent dioxygenases that play a central role in active DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. nih.govbiorxiv.org 2-Hydroxyglutarate competitively inhibits TET enzymes, leading to a decrease in global 5hmC levels and a subsequent increase in DNA methylation (hypermethylation). nih.govbiorxiv.org

This 2-HG-induced DNA hypermethylation is a hallmark of certain cancers and is often referred to as a CpG island methylator phenotype (G-CIMP). biorxiv.org The hypermethylation predominantly occurs at distal enhancers. biorxiv.orgacs.org While global hypermethylation is the predominant pattern, both hyper- and hypomethylation at specific loci have been observed. Research has also indicated that the different TET isoforms may exhibit varying sensitivities to inhibition by 2-HG. acs.org

Histone Hypermethylation and Demethylation Patterns (H3K4, H3K9, H3K27, H3K36)

In addition to its effects on DNA methylation, 2-HG also significantly alters histone methylation patterns by inhibiting the Jumonji-C (JmjC) domain-containing histone demethylases, which are also α-KG-dependent dioxygenases. elifesciences.orgnih.gov This inhibition leads to the hypermethylation of various lysine residues on histone tails. nih.gov

Accumulation of 2-HG has been associated with increased methylation of histone H3 at lysine 4 (H3K4), lysine 9 (H3K9), lysine 27 (H3K27), and lysine 36 (H3K36). nih.govlife-science-alliance.org The inhibition of histone demethylases by 2-HG is quite potent, with the IC50 value for R-2HG against the histone demethylase JMJD2A being approximately 25 μM. nih.govembopress.org These alterations in histone methylation patterns can lead to widespread changes in gene expression, contributing to the development of cancer. elifesciences.orgnih.gov

| Histone Mark | Effect of 2-HG | Mechanism |

|---|---|---|

| H3K4 | Hypermethylation | Inhibition of JmjC histone demethylases |

| H3K9 | Hypermethylation | Inhibition of JmjC histone demethylases |

| H3K27 | Hypermethylation | Inhibition of JmjC histone demethylases |

| H3K36 | Hypermethylation | Inhibition of JmjC histone demethylases |

Alteration of Chromatin Structure and Accessibility

The accumulation of 2-HG significantly remodels the chromatin landscape, primarily through its competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases, which include histone lysine demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. This inhibition leads to widespread hypermethylation of both histones and DNA, consequently altering chromatin structure and accessibility.

Research has shown that exposure to 2-HG leads to an increase in repressive histone marks such as H3K9me3 and H3K27me3, as well as permissive marks like H3K4me3 and H3K36me3. This global increase in histone methylation is a direct consequence of the inhibition of various KDMs. For instance, 2-HG has been demonstrated to inhibit the activity of the histone Nε-lysine demethylase JMJD2A with a half-maximal inhibitory concentration (IC50) of approximately 25 μM nih.govresearchgate.net. Furthermore, KDM5 histone lysine demethylases have also been identified as targets of (R)-2HG, contributing to cellular transformation in cancers with IDH mutations nih.govfrontiersin.orgnih.gov.

The impact of 2-HG on chromatin is not uniform. Studies have revealed that 2-HG exposure can lead to reduced chromatin accessibility in genomic regions typically associated with active transcription, such as promoters and enhancers marked by H3K4me3 and H3K27ac. Conversely, an increase in accessibility has been observed in repressive chromatin regions. This dual effect disrupts the normal coordination of the chromatin accessibility landscape, potentially leading to increased cellular heterogeneity nih.gov. The inhibition of TET enzymes by 2-HG results in decreased levels of 5-hydroxymethylcytosine (5hmC) and an increase in DNA methylation, particularly at CpG islands, which can lead to the silencing of tumor suppressor genes nih.govmdpi.com. The sensitivity of TET enzymes to 2-HG varies, with TET2 being more potently inhibited than TET1 nih.govaacrjournals.org.

| Enzyme Family | Specific Enzyme(s) | Effect of 2-HG | Consequence |

|---|---|---|---|

| Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) | JMJD2A | Inhibition | Increased histone methylation |

| KDM5 family | Inhibition | Contributes to cellular transformation | |

| KDM4 family (e.g., Rph1 in yeast) | Inhibition | Enhanced gene silencing |

Impact on Gene Expression Regulation

The 2-HG-induced alterations in chromatin structure directly translate into significant changes in gene expression. The hypermethylation of histones and DNA at regulatory regions, such as promoters and enhancers, typically leads to gene silencing. For instance, the inhibition of H3K36 histone demethylases by D-2-hydroxyglutarate has been shown to enhance gene silencing escholarship.orgfrontiersin.org.

The regulatory impact of 2-HG extends to the modulation of transcription factor activity. While not a direct binder of most transcription factors, the epigenetic alterations it induces can influence the binding of these regulatory proteins to DNA. Furthermore, 2-HG has been shown to affect the stability of hypoxia-inducible factors (HIFs). Although initially thought to stabilize HIF-1α through the inhibition of prolyl hydroxylases, subsequent research has shown a more complex relationship. Some studies indicate that R-2-HG does not inhibit, but can even stimulate EglN1, a prolyl hydroxylase that promotes HIF-1α degradation researchgate.net. Conversely, other reports suggest that 2-HG can lead to a pseudohypoxic state by inhibiting prolyl hydroxylases, thereby stabilizing HIF-1α and promoting the expression of hypoxia-responsive genes mdpi.com. This discrepancy may be context-dependent, varying with cell type and the specific enantiomer of 2-HG present.

| Regulatory Mechanism | Molecular Target | Effect of 2-HG | Downstream Consequence on Gene Expression |

|---|---|---|---|

| Epigenetic Modification | Histone Demethylases (e.g., KDM4, KDM5) | Inhibition | Increased repressive histone marks, leading to gene silencing. |

| TET DNA Hydroxylases | Inhibition | DNA hypermethylation at promoters, silencing of tumor suppressor genes. | |

| Transcription Factor Regulation | Hypoxia-Inducible Factor (HIF-1α) | Variable (stabilization or degradation) | Modulation of hypoxia-responsive gene expression. |

Metabolic and Bioenergetic Perturbations

Beyond its profound effects on the epigenome, 2-HG accumulation instigates a significant rewiring of cellular metabolism and bioenergetics. Its structural similarity to key metabolic intermediates allows it to interfere with fundamental metabolic pathways.

Effects on the Tricarboxylic Acid (TCA) Cycle

As a structural analog of α-ketoglutarate, a central intermediate of the TCA cycle, 2-HG directly impacts this crucial metabolic hub. The production of D-2-HG by mutant IDH enzymes consumes α-ketoglutarate, thereby depleting a key component of the TCA cycle nih.govfrontiersin.org. This can lead to a truncated TCA cycle and alterations in the levels of other cycle intermediates. Furthermore, there is evidence to suggest that L-2-HG can directly inhibit the enzymatic activity of α-ketoglutarate dehydrogenase (α-KGDH) in a dose-dependent manner, further disrupting the flow of the TCA cycle researchgate.net. This inhibition can lead to an accumulation of upstream metabolites and a reduction in the production of downstream products, including the reducing equivalents NADH and FADH2 that are vital for cellular energy production.

Modulation of Cellular Redox Homeostasis (NADPH pools)

The synthesis of 2-HG by mutant IDH enzymes is a reductive process that consumes NADPH, a critical cellular reductant. This consumption of NADPH can significantly disrupt the cellular redox balance, leading to a decreased NADPH/NADP+ ratio nih.govwikipedia.org. The depletion of NADPH pools has far-reaching consequences, as NADPH is essential for a variety of cellular processes, including reductive biosynthesis (e.g., fatty acid synthesis) and the regeneration of antioxidants like glutathione. Consequently, cells producing high levels of 2-HG exhibit increased sensitivity to oxidative stress nih.gov. To compensate for the increased demand for NADPH, cells may upregulate pathways that generate this reducing equivalent, such as the pentose phosphate pathway nih.gov.

Impact on Mitochondrial Function and Respiration (e.g., ETC, ATP synthase, succinate (B1194679) dehydrogenase, cytochrome c oxidase)

Accumulating evidence indicates that 2-HG directly impairs mitochondrial function and respiration. Both the (R) and (S) enantiomers of 2-HG have been shown to bind to and inhibit ATP synthase (complex V of the electron transport chain), leading to decreased mitochondrial respiration and ATP production nih.govnih.govescholarship.org. This inhibition is specific, as 2-HG does not appear to affect other complexes of the electron transport chain directly nih.gov.

In addition to its effect on ATP synthase, D-2-HG has been reported to inhibit succinate dehydrogenase (SDH, complex II), leading to the accumulation of succinate nih.govnih.gov. Furthermore, D-2-HG can also compromise the activity of cytochrome c oxidase (complex IV), which can lower the threshold for inducing apoptosis nih.govmdpi.com. The combined inhibition of these key components of mitochondrial respiration leads to a significant impairment of the cell's ability to generate energy through oxidative phosphorylation.

Influence on Glucose and Amino Acid Metabolism (e.g., glutamine, branched-chain amino acids, L-serine, lysine)

The production of 2-HG is intricately linked to amino acid metabolism, particularly that of glutamine. In many cancer cells with IDH mutations, glutamine serves as the primary carbon source for the synthesis of 2-HG researchgate.netcornell.edunih.govresearchgate.netaacrjournals.org. These cells often exhibit an increased dependence on glutamine metabolism for their growth and survival.

2-HG also influences the metabolism of branched-chain amino acids (BCAAs). The oncometabolite has been shown to inhibit the activity of branched-chain amino acid transaminases (BCAT1 and BCAT2), which are responsible for the first step in BCAA catabolism aacrjournals.orgnih.gov. This inhibition impairs the cell's ability to utilize BCAAs as a source of nitrogen for glutamate (B1630785) synthesis, further increasing the reliance on glutamine. The metabolism of other amino acids, such as L-serine and lysine, is also recognized to be interconnected with 2-HG production, as it is involved in various core metabolic processes including their catabolism the-innovation.org.

Regarding glucose metabolism, the effects of 2-HG can be complex. Some studies have reported that 2-HG can lead to a reduction in glycolysis nih.gov. However, by impairing mitochondrial respiration, 2-HG can also indirectly promote a shift towards a more glycolytic phenotype, a phenomenon known as the Warburg effect. L-2-hydroxyglutarate has been shown to inhibit glycolysis, potentially through the inhibition of phosphofructokinase ahajournals.org.

| Metabolic Pathway/Process | Specific Target/Effect | Consequence |

|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Depletion of α-ketoglutarate; Inhibition of α-KGDH | Disrupted TCA cycle flux and reduced production of reducing equivalents. |

| Cellular Redox Homeostasis | Consumption of NADPH during synthesis | Decreased NADPH/NADP+ ratio, increased sensitivity to oxidative stress. |

| Mitochondrial Respiration | Inhibition of ATP synthase, succinate dehydrogenase (SDH), and cytochrome c oxidase | Impaired electron transport chain function and reduced ATP production. |

| Amino Acid Metabolism | Increased dependence on glutamine; Inhibition of branched-chain amino acid transaminases (BCATs) | Altered amino acid utilization and increased reliance on specific pathways. |

| Glucose Metabolism | Inhibition of glycolysis (context-dependent) | Modulation of cellular energy production from glucose. |

Other Molecular Interactions and Cellular Processes

Modulation of Transcription Factor Stability (e.g., HIF-1α)

2-Hydroxyglutarate (2-HG) has a complex and context-dependent role in modulating the stability of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a critical regulator of cellular responses to low oxygen conditions (hypoxia) and is involved in processes such as angiogenesis, glucose metabolism, and cell survival. mdpi.comwikipedia.org Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. This process is initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain proteins (PHDs), which are 2-oxoglutarate (2-OG)-dependent dioxygenases. nih.govmdpi.comresearchgate.netbmbreports.org This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation. bmbreports.org

The accumulation of 2-HG, particularly the D-enantiomer (D-2HG), can interfere with this process. In some cellular contexts, D-2HG has been shown to destabilize HIF-1α. nih.govnih.gov This occurs because D-2HG can activate PHDs, promoting the degradation of HIF-1α even under hypoxic conditions. nih.govnih.gov This destabilization can lead to a metabolic shift away from aerobic glycolysis and towards oxidative phosphorylation. nih.govnih.gov For instance, in T-cells, D-2HG-mediated HIF-1α destabilization leads to reduced expression of the transcription factor RORC and the cytokine IL-17A. nih.gov

Conversely, other studies have reported that 2-HG can lead to the stabilization and activation of HIF-1α. The L-enantiomer of 2-HG (L-2HG) has been identified as a signaling metabolite that can activate HIF-1α in lipopolysaccharide-activated macrophages. nih.gov This activation is likely mediated through the inhibition of HIF prolyl hydroxylases. nih.gov The accumulation of L-2HG in CD8+ T-cells in response to hypoxia is dependent on HIF-1α. researchgate.net Some research also suggests that high concentrations of D-2HG can suppress the activity of PHDs, leading to reduced HIF-1α degradation and increased HIF-1-dependent transcription. mdpi.com This discrepancy in the effect of 2-HG on HIF-1α stability highlights the context-dependent nature of its action, which may be influenced by the specific enantiomer, cell type, and the surrounding metabolic environment.

| Enantiomer | Effect on HIF-1α Stability | Cellular Context | Proposed Mechanism |

| D-2HG | Destabilization | T-cells, Malignant cells | Activation of prolyl hydroxylases (EglNs) leading to proteasomal degradation. nih.govnih.gov |

| L-2HG | Activation/Stabilization | Macrophages, CD8+ T-cells | Inhibition of HIF prolyl hydroxylases. nih.govresearchgate.net |

| D-2HG | Stabilization | Glioma cell lines | Suppression of prolyl hydroxylase (PHD) activity at high concentrations. mdpi.com |

Influence on DNA Repair Pathways and Genomic Stability

2-Hydroxyglutarate has been shown to significantly impact DNA repair pathways, leading to increased genomic instability. One of the primary mechanisms is through the inhibition of α-ketoglutarate-dependent DNA repair enzymes, such as the alkB homolog (ALKBH) family of proteins. researchgate.netnih.govmit.edu These enzymes are responsible for repairing alkylated DNA damage. researchgate.netnih.govunclineberger.org Both D-2HG and L-2HG can inhibit ALKBH2 and ALKBH3, which are the major enzymes for direct reversal repair of alkylated DNA in mammals. mit.edu This inhibition leads to reduced repair kinetics, accumulation of DNA damage, and sensitization of cells to alkylating agents. researchgate.netnih.govunclineberger.org

Furthermore, 2-HG can impair homologous recombination (HR), a critical pathway for the error-free repair of DNA double-strand breaks. nih.govnih.govembopress.org D-2HG has been shown to impact chromatin conformation adjustments that are necessary for the DNA repair process. nih.gov It achieves this by diminishing chromatin interactions in DNA damage regions by revoking the binding of the CCCTC-binding factor (CTCF). nih.gov The dissociation of CTCF is linked to hypermethylation of cytosine, a consequence of 2-HG's inhibition of TET enzymes. nih.gov The resulting disruption of chromatin organization impairs the recruitment of essential HR proteins like BRCA2 and RAD51 to the sites of DNA damage. nih.gov This impairment of the Fanconi anemia (FA)/HR pathway can lead to "BRCAness," a phenotype characterized by sensitivity to DNA repair inhibitors. nih.govnih.govembopress.orgmednexus.orgnih.gov The accumulation of unrepaired DNA damage due to the inhibition of these repair pathways can contribute to the genomic instability observed in cancers with high levels of 2-HG. nih.govnih.gov

| DNA Repair Pathway | Key Proteins Affected | Effect of 2-HG | Consequence |

| Direct Reversal Repair | ALKBH2, ALKBH3 | Inhibition | Accumulation of alkylated DNA damage, sensitization to alkylating agents. researchgate.netnih.govmit.edu |

| Homologous Recombination | BRCA2, RAD51, CTCF | Impaired recruitment to DNA damage sites | Defective double-strand break repair, genomic instability. nih.gov |

Impact on Protein Stability and Post-Translational Modifications (e.g., ubiquitination, hydroxylation)

2-Hydroxyglutarate influences protein stability and post-translational modifications primarily through its inhibitory action on 2-oxoglutarate-dependent dioxygenases, which are involved in various modifications, including protein hydroxylation. nih.govresearchgate.netfrontiersin.org Protein hydroxylation is a post-translational modification that involves the addition of a hydroxyl group to an amino acid side chain, most commonly proline and lysine residues. nih.govresearchgate.netfrontiersin.org This modification can regulate protein stability, as exemplified by the hydroxylation-dependent degradation of HIF-1α. nih.govresearchgate.netnih.gov

The accumulation of 2-HG can competitively inhibit these hydroxylases, thereby altering the stability and function of their target proteins. nih.govnih.gov For instance, 2-HG can affect the stability of the DEP domain-containing mTOR-interacting protein (DEPTOR), a negative regulator of the mTOR signaling pathway. researchgate.netox.ac.uk This occurs through the inhibition of the αKG-dependent lysine demethylase KDM4A. researchgate.netox.ac.uk KDM4A associates with DEPTOR, and its inhibition by 2-HG leads to decreased DEPTOR protein stability, which in turn activates mTOR signaling. researchgate.netox.ac.uk

Beyond hydroxylation and demethylation, 2-HG can indirectly influence other post-translational modifications like ubiquitination. Ubiquitination is a process that marks proteins for degradation by the proteasome. bmbreports.orgnih.gov By preventing the initial hydroxylation step that is often a prerequisite for ubiquitination (as seen in the case of HIF-1α), 2-HG can effectively block the subsequent ubiquitination and degradation of certain proteins. bmbreports.org The widespread impact of 2-HG on these fundamental cellular processes underscores its role as a significant modulator of the cellular proteome.

Effects on Cellular Differentiation and Proliferation Mechanisms

2-Hydroxyglutarate is well-documented to impede cellular differentiation across various lineages. pnas.orgnih.govnih.gov This effect is a cornerstone of its "oncometabolite" function, contributing to the development of malignancies characterized by a block in cellular maturation. pnas.orgnih.govfrontiersin.org The accumulation of 2-HG, particularly the R-enantiomer (R-2HG), has been shown to impair the differentiation of hematopoietic precursor cells, neurogenic precursor cells, and mesenchymal stromal cells (MSCs). nih.govnih.govfrontiersin.org

In the context of myogenesis, 2-HG blocks the ability of the master regulatory transcription factor MyoD to drive differentiation into myotubes. pnas.orgresearchgate.net Mechanistically, this differentiation block is not primarily due to DNA hypermethylation but is dependent on the hypermethylation of histone H3 at lysine 9 (H3K9). pnas.org This epigenetic modification inhibits the necessary gain in chromatin accessibility at myogenic loci required for differentiation. pnas.org Similarly, in adipocyte differentiation, R-2HG treatment is associated with an enrichment of the repressive H3K9me3 mark at lineage-specific genes. frontiersin.org In MSCs, R-2HG blocks osteogenic differentiation while promoting adipogenic differentiation and dysregulating chondrogenic differentiation, effects that are linked to the induction of a pronounced DNA hypermethylation state. nih.govnih.gov

While 2-HG strongly affects differentiation, its impact on proliferation is more nuanced. In some contexts, it can promote proliferation. nih.gov However, other studies suggest that 2-HG can have growth-suppressive effects, for example, by inhibiting ATP synthase and mTOR signaling. nih.govescholarship.org This suggests that the effect of 2-HG on proliferation may be cell-type specific and dependent on the metabolic state of the cell.

| Cell Lineage | Effect of 2-HG on Differentiation | Key Molecular Mechanism |

| Myogenic | Blocked | Hypermethylation of H3K9, leading to reduced chromatin accessibility. pnas.org |

| Hematopoietic | Blocked | Inhibition of α-KG-dependent dioxygenases. frontiersin.org |

| Adipocytic | Blocked | Enrichment of repressive H3K9me3 mark at lineage-specific genes. frontiersin.org |

| Osteogenic | Blocked | Induction of DNA hypermethylation. nih.govnih.gov |

| Chondrogenic | Dysregulated | Induction of DNA hypermethylation. nih.gov |

Influence on Signaling Cascades (e.g., mTOR signaling)

2-Hydroxyglutarate has been shown to modulate key cellular signaling cascades, most notably the mTOR (mechanistic target of rapamycin) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, metabolism, and survival. nih.gov It exists in two distinct complexes, mTORC1 and mTORC2. mdpi.com

Several studies have demonstrated that 2-HG can activate the mTOR signaling pathway. researchgate.netox.ac.ukh1.co This activation is mediated through the inhibition of the αKG-dependent lysine demethylase KDM4A. researchgate.netox.ac.uk KDM4A is associated with DEPTOR, an endogenous inhibitor of both mTORC1 and mTORC2. researchgate.netox.ac.uk By inhibiting KDM4A, 2-HG leads to a decrease in DEPTOR protein stability, thereby relieving the inhibition on mTOR and leading to its activation. researchgate.netox.ac.uk This provides a direct link between the metabolic alterations caused by 2-HG and the positive modulation of a key oncogenic signaling pathway, downstream of the canonical PI3K/AKT pathway. researchgate.netox.ac.uk The activation of mTORC1/2 can then promote cell growth and survival by phosphorylating downstream targets such as S6K1 and Akt. mdpi.com

In contrast, some research indicates that 2-HG can also act as an inhibitor of mTOR signaling. nih.govescholarship.org This inhibitory effect is proposed to occur through the inhibition of ATP synthase. nih.govescholarship.org By binding to and inhibiting ATP synthase, both enantiomers of 2-HG can decrease mitochondrial respiration and, consequently, inhibit mTOR signaling. nih.gov These findings suggest a dual and potentially context-dependent role for 2-HG in regulating the mTOR pathway, where it may act as an activator or an inhibitor depending on the specific cellular and metabolic environment.

Biological Roles and Physiological Significance in Research Models

Role as an Oncometabolite in Research Contexts

In the context of cancer research, 2-HG is primarily known as an oncometabolite, a metabolite that drives tumorigenesis. Its production, particularly the D-2-HG enantiomer resulting from neomorphic mutations in IDH1 and IDH2, is a hallmark of certain cancers like gliomas and acute myeloid leukemia (AML).

Contribution to Altered Metabolism in In Vitro and In Vivo Cancer Models

The accumulation of 2-HG significantly rewires cellular metabolism in cancer models. By competitively inhibiting α-KG-dependent dioxygenases, 2-HG instigates widespread metabolic and epigenetic changes.

TCA Cycle Perturbation : While structurally similar to α-KG, 2-HG is considered a terminal metabolite in cancer cells, with minimal conversion back to α-KG. The production of D-2-HG by mutant IDH enzymes consumes α-KG and NADPH, potentially depleting cellular stores of these crucial molecules and impacting the normal flux of the tricarboxylic acid (TCA) cycle. This can lead to alterations in redox homeostasis, including decreased NADPH/NADP+ and NADH/NAD+ ratios and increased reactive oxygen species (ROS) formation.

Epigenetic Reprogramming : A primary oncogenic mechanism of 2-HG is the inhibition of α-KG-dependent dioxygenases, which include histone and DNA demethylases (e.g., TET family enzymes and Jumonji C domain-containing histone demethylases). This inhibition leads to a hypermethylated state of DNA and histones, which alters gene expression, blocks cellular differentiation, and promotes tumorigenesis.

Glutamine Metabolism : In vivo studies using patient-derived chondrosarcoma cells with IDH1 and IDH2 mutations have shown that glutamine can be a primary carbon source for the rapid generation of 2-HG. This highlights the dependence of certain cancers on glutamine metabolism to produce this oncometabolite.

Redox Homeostasis : The production of D-2-HG by mutant IDH enzymes is an NADPH-consuming process, which can alter the cellular redox balance. This shift can make cancer cells more vulnerable to oxidative stress.

Table 1: Impact of 2-Hydroxyglutarate on Key Metabolic Pathways in Cancer Models

| Metabolic Pathway | Effect of 2-HG Accumulation | Key Enzymes/Processes Affected | References |

| TCA Cycle | Consumption of α-KG and NADPH, potential disruption of cycle flux. | Mutant IDH1/IDH2, α-KG-dependent dioxygenases. | |

| Epigenetic Regulation | Inhibition of demethylation, leading to hypermethylation of DNA and histones. | TET DNA demethylases, Jumonji C (JmjC) histone demethylases. | |

| Glutamine Metabolism | Serves as a primary carbon source for 2-HG production in some IDH-mutant tumors. | Glutaminase, mutant IDH1/IDH2. | |

| Redox Balance | Depletion of NADPH, increased potential for oxidative stress. | NADPH-dependent reduction by mutant IDH. |

Influence on Cellular Phenotypes in Research Models (e.g., cell growth, differentiation, proliferation)

The metabolic and epigenetic alterations induced by 2-HG have significant consequences for the phenotype of cancer cells in research models.

Cell Growth and Proliferation : The effect of D-2-HG on cell proliferation appears to be context-dependent. Studies using IDH1 and IDH2 mutant cancer cell lines have shown that ablation of D-2-HG production has no significant effect on cell proliferation in standard 2D culture. However, it strongly inhibits anchorage-independent growth in vitro and tumor growth in xenograft mouse models, suggesting it is crucial for maintaining oncogenic properties rather than general proliferation. Conversely, some research indicates that 2-HG can have a growth-suppressive effect by inhibiting ATP synthase and inactivating the mTOR pathway.

Cell Differentiation : A hallmark of 2-HG's oncogenic activity is its ability to block cellular differentiation. In various models, including mesenchymal and hematopoietic cells, the accumulation of 2-HG maintains cells in an undifferentiated, stem-cell-like state. For instance, in a MyoD-driven differentiation model, 2-HG produced by oncogenic IDH2 blocked the ability of mesenchymal cells to differentiate into myotubes. This effect is largely attributed to the inhibition of histone demethylases, leading to the maintenance of repressive histone marks (like H3K9me3) at lineage-specific gene loci, which impairs the accessibility of transcription factors required for differentiation.

Table 2: Effects of D-2-Hydroxyglutarate on Cellular Phenotypes in Research Models

| Cellular Phenotype | Observed Effect | Research Model Context | References |

| Cell Proliferation | No significant effect in 2D culture. | IDH1/IDH2 mutant cancer cell lines (HT1080, SW1353). | |

| Anchorage-Independent Growth | Strongly inhibited upon D-2-HG ablation. | IDH1/IDH2 mutant cancer cell lines. | |

| Tumor Growth (in vivo) | Strongly inhibited upon D-2-HG ablation. | Xenograft mouse models. | |

| Cell Differentiation | Blocked/impaired. | Hematopoietic cells, mesenchymal cells (MyoD model), adipocytes. |

Impact on Cellular Heterogeneity

Recent research has identified 2-HG as a key driver of non-genetic cellular heterogeneity, a factor that contributes to tumor evolution and therapy resistance. In breast cancer models, 2-HG was shown to destabilize the chromatin regulatory landscape. It promotes cell-to-cell variability by disarranging stable nucleosome positioning. This leads to a loss of lineage fidelity, exemplified by a shift from luminal to basal-like gene expression in breast cancer cells. Tumors with high levels of 2-HG exhibit enhanced heterogeneity and undifferentiated, stem-like signatures, which are linked to a poorer prognosis.

Physiological Functions Beyond Oncometabolite Context

Beyond its role in cancer, 2-HG participates in other physiological processes, particularly in regulating the immune system and cellular responses to stress.

Role in Immune Cell Fate and Function in Experimental Models

Both enantiomers of 2-HG have been shown to modulate the function of immune cells, particularly T cells, often with opposing effects.

D-2-HG and Immunosuppression : Tumor-derived D-2-HG can be taken up by T cells and create an immunosuppressive tumor microenvironment. In experimental models, D-2-HG has been shown to inhibit the proliferation, migration, and cytokine secretion (such as IFN-γ) of activated T cells. It can skew T-cell metabolism away from glycolysis and towards oxidative phosphorylation by inhibiting lactate (B86563) dehydrogenase (LDH) and destabilizing HIF-1α. This metabolic shift impairs the polarization of Th17 cells and reduces the cytotoxic function of CD8+ T cells.

L-2-HG and T Cell Function : In contrast to its D-enantiomer, L-2-HG has been identified as an "immunometabolite" that can enhance anti-tumor immunity. L-2-HG levels increase in T cells following T-cell receptor (TCR) activation. In models of T cell exhaustion, treatment with L-2-HG improved mitochondrial metabolism, reduced repressive histone methylation (H3K27me3), and promoted differentiation into memory T cells. Adoptive therapy with L-2-HG-treated CD8+ T cells led to reduced tumor volume in a mouse melanoma model. Other studies have shown that exogenously added S-2HG (L-2-HG) can increase the fitness and anti-tumor activity of CD8+ T cells in vivo.

Table 3: Comparative Effects of 2-HG Enantiomers on T Cell Function in Experimental Models

| Feature | D-2-Hydroxyglutarate (D-2-HG) | L-2-Hydroxyglutarate (L-2-HG) | References |

| Primary Source in Context | Mutant IDH1/2 in tumors. | T-cell receptor activation, hypoxia. | |

| Effect on T Cell Proliferation | Inhibits. | Can enhance fitness. | |

| Effect on Cytotoxicity | Decreases. | Enhances anti-tumor activity. | |

| Effect on Cytokine Production | Decreases IFN-γ. | Can improve effector function. | |

| Metabolic Impact | Inhibits LDH, destabilizes HIF-1α, shifts to oxidative phosphorylation. | Improves mitochondrial metabolism in exhausted T cells. | |

| Overall Immune Impact | Immunosuppressive. | Immuno-stimulatory, reverses T cell exhaustion. |

Involvement in Adaptations to Hypoxic Stress in Non-Clinical Models